
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Inhibitors of Lethal H5N1 Influenza A Viruses
Furan-carboxamide derivatives, including compounds structurally related to N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, have been identified as potent inhibitors of the influenza A H5N1 virus. These derivatives offer a promising avenue for antiviral drug development, specifically targeting lethal strains of influenza viruses. The structure-activity relationship (SAR) studies highlight the significance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, suggesting potential for further exploration in antiviral therapies (Yu Yongshi et al., 2017).
Energetic Materials Development
Compounds based on the 1,2,4-oxadiazol moiety, similar to the structure of interest, have been synthesized and characterized for their potential as insensitive energetic materials. These materials exhibit moderate thermal stabilities and significant insensitivity towards impact and friction, making them superior to traditional explosives like TNT in certain aspects. The study provides a foundation for the development of safer and more stable energetic materials for various applications (Qiong Yu et al., 2017).
Sustainable Material Synthesis
Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, which can serve as sustainable alternatives to polyphthalamides, involves similar structural principles to those found in this compound. These materials, synthesized via enzymatic polymerization, offer promising applications in high-performance materials with significant commercial interest, reflecting the potential of incorporating oxadiazole structures in the development of sustainable polymers (Yi Jiang et al., 2015).
Synthesis and Antimicrobial Activities
Derivatives of furan-carboxamide have been explored for their antimicrobial properties, showcasing the broad applicability of such compounds in addressing bacterial and fungal infections. The structural analogs of this compound demonstrate promising results in inhibiting the growth of various microorganisms, suggesting their potential in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Antiplasmodial Activities
Compounds with structural similarities to this compound have been tested for their activities against Plasmodium falciparum, the causative agent of malaria. The exploration of N-acylated furazan-3-amines demonstrates the potential of such compounds in malaria treatment, with specific derivatives showing promising activity against different strains of the parasite (Theresa Hermann et al., 2021).
Propiedades
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(22-14)17-15(20)13-4-3-7-21-13/h3-8H,9H2,1-2H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGDVVWVMFYCHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

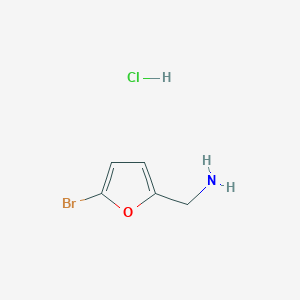

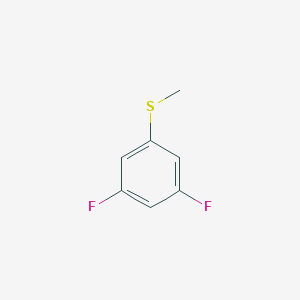
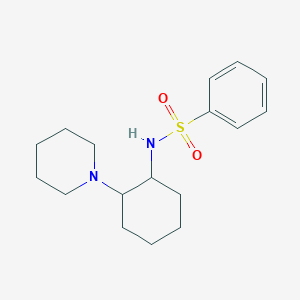
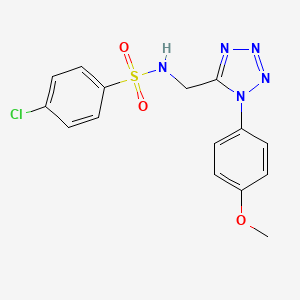
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B2384262.png)
![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)
![N-[5-({[(3-Fluorophenyl)carbamoyl]amino}methyl)-2-Methylphenyl]imidazo[1,2-A]pyridine-3-Carboxamide](/img/structure/B2384266.png)
![[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2384267.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2384268.png)
![methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2384269.png)

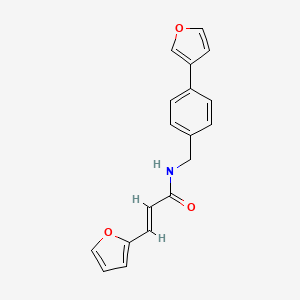
![5-[[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384273.png)